![molecular formula C23H19FN4O5 B2560642 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one CAS No. 1110984-60-5](/img/structure/B2560642.png)
3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one is a useful research compound. Its molecular formula is C23H19FN4O5 and its molecular weight is 450.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds have been reported to target various cancer cell lines .
Mode of Action
Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biologische Aktivität
The compound 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of the compound involves multi-step organic reactions, typically starting with the preparation of the benzo[d][1,3]dioxole moiety followed by the formation of the oxadiazole and quinoline structures. The detailed synthetic pathway often includes:
- Formation of Benzo[d][1,3]dioxole : This is achieved through electrophilic aromatic substitution reactions.
- Synthesis of 1,2,4-Oxadiazoles : These compounds are synthesized via the reaction of hydrazides with carboxylic acids or their derivatives.
- Quinoline Derivatives : The final step generally involves cyclization reactions to form the quinoline structure.
Anticancer Activity
Research has indicated that compounds containing oxadiazole and quinoline moieties exhibit significant anticancer properties. The target compound has been evaluated for its cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : The compound demonstrated a notable IC50 value, indicating potent cytotoxic activity against MCF-7 cells compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown that derivatives containing the benzo[d][1,3]dioxole structure can inhibit various pathogenic bacteria:
- Inhibition Against Pathogenic Bacteria : The compound was found to have significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of DNA Synthesis : Quinoline derivatives are known to intercalate into DNA, disrupting replication processes.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cells, contributing to its cytotoxic effects .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- In Vivo Studies : Animal models treated with the compound showed a reduction in tumor size without significant toxicity to normal tissues.
- Combination Therapy : When used in conjunction with other anticancer agents, enhanced therapeutic effects were observed, suggesting potential for combination therapies in clinical settings .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have shown that derivatives of quinoline and oxadiazole possess significant antimicrobial properties. The compound has been synthesized and evaluated for its effectiveness against various bacterial and fungal strains.
Case Study: Antibacterial and Antifungal Screening
A study demonstrated that similar compounds exhibited potent antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, with some derivatives achieving a minimum inhibitory concentration (MIC) as low as 6.25 µg/ml . This suggests that the compound could serve as a lead structure for developing new antimicrobial agents.
Anticancer Potential
Compounds containing quinoline and oxadiazole moieties have been investigated for their anticancer properties. The structural features of 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one may contribute to its ability to inhibit cancer cell proliferation.
Case Study: Anticancer Activity
In vitro studies on related compounds have shown promising results against various cancer cell lines. For example, derivatives containing oxadiazole rings have demonstrated cytotoxic effects on human cancer cells, indicating their potential as anticancer agents .
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction of this compound with biological targets. These computational methods help predict binding affinities and the orientation of the compound within target proteins.
Case Study: Molecular Interaction Analysis
Research involving molecular docking simulations has illustrated that compounds with similar structures bind effectively to targets involved in bacterial resistance mechanisms . This computational approach supports the hypothesis that this compound may exhibit enhanced efficacy against resistant strains.
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that require careful optimization to achieve high yields and purity.
Synthesis Overview
The synthesis typically involves:
- Formation of the oxadiazole ring through cyclization reactions.
- Introduction of the benzo[d][1,3]dioxole moiety.
- Fluorination at the appropriate position on the quinoline scaffold.
- Final modifications to incorporate the morpholino group.
Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Summary of Applications
Eigenschaften
IUPAC Name |
3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-morpholin-4-ylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O5/c1-27-11-15(23-25-22(26-33-23)13-2-3-19-20(8-13)32-12-31-19)21(29)14-9-16(24)18(10-17(14)27)28-4-6-30-7-5-28/h2-3,8-11H,4-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIJGGGZVRJJMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.